N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-fluorophenyl)ethanediamide
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Overview
Description
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide is a complex organic compound that features a combination of benzodioxole, piperazine, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Piperazine Derivative: The piperazine ring is introduced by reacting phenylpiperazine with an appropriate alkylating agent.
Coupling Reactions: The benzodioxole and piperazine derivatives are coupled using a suitable linker, such as an ethyl chain, under conditions that promote amide bond formation.
Introduction of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodioxole and piperazine moieties are known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide: Shares the benzodioxole moiety but differs in the other functional groups.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Contains the benzodioxole group and is studied for anticancer activity.
Uniqueness
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential therapeutic applications and interactions with biological targets make it a compound of significant interest in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN4O4/c28-20-5-4-6-21(16-20)30-27(34)26(33)29-17-23(19-9-10-24-25(15-19)36-18-35-24)32-13-11-31(12-14-32)22-7-2-1-3-8-22/h1-10,15-16,23H,11-14,17-18H2,(H,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPBLZBXTAQCOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)F)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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